1,3-Dibromo-5-cyclopropylbenzene
Description
Contextualization within Modern Organic Synthesis
Halogenated aromatic compounds, or haloarenes, are fundamental building blocks in contemporary organic synthesis. Their utility stems primarily from the reactivity of the carbon-halogen bond, which allows for a vast array of transformations, most notably in metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are cornerstones of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures from simple precursors.
The incorporation of a cyclopropyl (B3062369) group onto an aromatic ring introduces a unique combination of steric and electronic properties. The three-membered ring is highly strained, and its bonds possess significant p-character, allowing it to engage in electronic conjugation with the aromatic system. This can influence the reactivity of the molecule and impart specific conformational constraints. In drug design, the cyclopropyl moiety is often used as a "bioisostere" for other groups, potentially improving metabolic stability, binding affinity, and other pharmacokinetic properties. achemblock.com The combination of reactive halogen atoms and a cyclopropyl group on a benzene (B151609) ring thus creates a versatile platform for chemical exploration.
Significance of 1,3-Dibromo-5-cyclopropylbenzene in Advanced Chemical Research
This compound is a specialized chemical compound that stands at the intersection of several important classes of organic molecules. Its structure, featuring a central benzene ring substituted with two bromine atoms in a meta-relationship and a cyclopropyl group, makes it a bifunctional reagent of considerable interest. The two bromine atoms can be selectively addressed in sequential cross-coupling reactions, allowing for the stepwise and controlled introduction of different substituents. This di-functional nature is highly valuable for the synthesis of complex, unsymmetrically substituted aromatic compounds.
While specific, widespread applications in the literature are not yet prominent, its structure suggests significant potential as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The presence of the cyclopropyl group can enhance the biological activity of target molecules or tune the photophysical properties of advanced materials. achemblock.com As such, this compound is a compound poised for application in exploratory chemical research.
Structure
3D Structure
Properties
Molecular Formula |
C9H8Br2 |
|---|---|
Molecular Weight |
275.97 g/mol |
IUPAC Name |
1,3-dibromo-5-cyclopropylbenzene |
InChI |
InChI=1S/C9H8Br2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |
InChI Key |
IGWUDPMRDNUVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Chemical and Physical Properties of 1,3 Dibromo 5 Cyclopropylbenzene
Molecular Structure and Formula
The chemical structure of 1,3-Dibromo-5-cyclopropylbenzene consists of a benzene (B151609) ring where the hydrogen atoms at positions 1 and 3 are replaced by bromine atoms, and the hydrogen at position 5 is replaced by a cyclopropyl (B3062369) group.
Molecular Formula: C₉H₈Br₂
Tabulated Physical Properties
Detailed experimental data for the physical properties of this compound are not widely available in published literature. The data presented below are based on information from chemical suppliers and computational predictions.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1353855-15-8 |
| Molecular Weight | 275.97 g/mol |
| Appearance | Not specified |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Spectroscopic Data
Specific spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are available from commercial suppliers but are not broadly published in peer-reviewed journals. The expected spectra would be consistent with its proposed structure, showing characteristic signals for a 1,3,5-trisubstituted benzene ring and a cyclopropyl group.
Solubility Profile
The solubility profile has not been experimentally detailed in the literature. However, based on its structure—a nonpolar aromatic core with halogen substituents—it is expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran, and largely insoluble in water.
Reactivity and Mechanistic Investigations of 1,3 Dibromo 5 Cyclopropylbenzene
Electrophilic Aromatic Substitution Reactions of Brominated Cyclopropylbenzenes
Electrophilic aromatic substitution (EAS) is a cornerstone of benzene (B151609) chemistry, and the reactivity of 1,3-dibromo-5-cyclopropylbenzene in these reactions is a balance of activating and deactivating effects. The cyclopropyl (B3062369) group is known to be an electron-donating group, thereby activating the aromatic ring towards electrophilic attack. vaia.com This activation arises from the ability of the cyclopropane (B1198618) ring's Walsh orbitals to overlap with the p-orbitals of the benzene ring, increasing its electron density. vaia.com Conversely, the two bromine atoms are electron-withdrawing through their inductive effect, which deactivates the ring. However, they are also ortho-, para-directors due to the resonance donation of their lone pairs.
In the case of this compound, the directing effects of the substituents are crucial. The cyclopropyl group strongly directs incoming electrophiles to the positions ortho and para to it (carbons 2, 4, and 6). The bromine atoms direct to their ortho and para positions. The position most activated for electrophilic attack would be the one that is ortho to the cyclopropyl group and para to one of the bromine atoms (carbon 4 and 6), and also the position para to the cyclopropyl group and ortho to both bromine atoms (carbon 2). The steric hindrance from the bromine atoms would likely favor substitution at the 2-position.
The general mechanism for electrophilic aromatic substitution, such as bromination, involves the generation of a strong electrophile, often with the aid of a Lewis acid catalyst like FeBr₃. libretexts.orgpressbooks.pub The electrophile then attacks the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. msu.edulibretexts.org In the final step, a proton is lost from the ring, restoring aromaticity and yielding the substituted product. msu.edulibretexts.org While aromatic rings are generally less reactive towards electrophiles than alkenes due to their inherent stability, the activating nature of the cyclopropyl group in this compound would facilitate this reaction pathway. pressbooks.pub
Nucleophilic Aromatic Substitution Reactions on the Dibromobenzene Core
Nucleophilic aromatic substitution (SNA) on an aryl halide like this compound is generally a difficult reaction. youtube.com This is because the electron-rich nature of the benzene ring repels incoming nucleophiles. For a successful SNA reaction, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions relative to the leaving group. youtube.comlibretexts.org In this compound, the cyclopropyl group is electron-donating, which further disfavors a classical addition-elimination SNA mechanism. vaia.com
However, under forcing conditions with very strong nucleophiles or bases, a different mechanism, the elimination-addition (benzyne) mechanism, can occur. youtube.com This would involve the deprotonation of a ring hydrogen adjacent to one of the bromine atoms, followed by the elimination of bromide to form a highly reactive benzyne (B1209423) intermediate. The nucleophile would then add to the benzyne, followed by protonation to give the substituted product. Given the substitution pattern, two different benzyne intermediates could potentially form.
The more common SNA pathway, the addition-elimination mechanism, proceeds through a negatively charged intermediate called a Meisenheimer complex. libretexts.orgnih.gov This mechanism is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate through resonance. youtube.com The absence of such strong activating groups on this compound makes this pathway less likely under standard conditions.
Reactions Involving the Cyclopropyl Group
The cyclopropyl group itself is a site of unique reactivity due to its significant ring strain.
Ring-Opening Reactions of the Cyclopropane Ring
The strained three-membered ring of the cyclopropyl group can undergo ring-opening reactions under various conditions. For instance, treatment with electrophilic reagents can lead to the cleavage of a carbon-carbon bond in the cyclopropane ring. Computational studies on cyclopropyl vinyl sulfides have explored the mechanics of radical-induced ring-opening. researchgate.net In the context of this compound, strong acids or electrophiles could potentially protonate or attack the cyclopropane ring, leading to a carbocationic intermediate that could be trapped by a nucleophile, resulting in a ring-opened product. Organocatalytic methods have also been developed for the regio- and diastereoselective 1,3-bisfunctionalization of cyclopropyl carbaldehydes, proceeding through a ring-opening mechanism. nih.gov
Oxidation Pathways of the Cyclopropyl Moiety
The cyclopropyl group can be susceptible to oxidation, although it is generally more resistant than a simple alkyl chain. The specific oxidation pathways for this compound are not extensively detailed in the provided search results. However, tandem N-alkylation/oxidation reactions have been reported for α-cyclopropyl α-imino(thio)esters, leading to ring-opened products, indicating that the cyclopropyl ring can be a site of oxidative transformation. researchgate.net Strong oxidizing agents would likely lead to cleavage of the cyclopropane ring or oxidation of the benzylic position if a reaction were to occur on an alkyl substituent of the benzene ring.
Radical Reactions and Halogen Atom Transfer Processes
The bromine atoms on the aromatic ring of this compound can participate in radical reactions. Halogen-atom transfer (XAT) is a process where a radical abstracts a halogen atom from a molecule. youtube.comnih.gov Alkyl halides are well-known precursors for generating carbon radicals via XAT. chemrxiv.org In the case of this compound, a sufficiently reactive radical could abstract a bromine atom to generate an aryl radical. This aryl radical could then participate in subsequent reactions. The thermodynamic driving force for such reactions is often favorable, as a carbon-halogen bond is replaced by a stronger bond. libretexts.org Radical dehalogenation reactions, often using reagents like tributyltin hydride, proceed via a radical chain mechanism where a tin radical initiates the process by abstracting a halogen. libretexts.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
The two bromine atoms on this compound make it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in Palladium catalysts are most commonly employed for these transformations. researchgate.net
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound could be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. tezu.ernet.in
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. researchgate.net Using a palladium catalyst and a copper co-catalyst, this compound could react with an alkyne to introduce an alkynyl substituent. researchgate.net
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organohalide. This compound could be subjected to Negishi coupling conditions to form C-C bonds. dntb.gov.uarsc.org
These cross-coupling reactions offer a versatile platform for the further functionalization of the this compound core, allowing for the synthesis of a wide array of more complex molecules. The presence of two bromine atoms allows for the possibility of sequential or double cross-coupling reactions, further expanding its synthetic utility.
Elucidation of Reaction Kinetics and Mechanistic Pathways for this compound Remains an Area for Future Investigation
A thorough review of available scientific literature reveals a notable gap in the specific area of reaction kinetics and mechanistic investigations for this compound. While this compound is available commercially and is utilized as a building block in organic synthesis, detailed studies elucidating the precise rates and pathways of its reactions are not extensively documented in publicly accessible research.
In the broader context of synthetic organic chemistry, aryl halides, such as this compound, are common substrates in a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Negishi couplings, are fundamental for the construction of complex organic molecules. The mechanisms of these transformations are generally well-understood, proceeding through a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination.
For instance, the Buchwald-Hartwig amination involves the formation of a carbon-nitrogen bond via the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orgchemeurope.comlibretexts.orgorganic-chemistry.org The catalytic cycle is generally accepted to begin with the oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.orgnih.gov This is followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the active catalyst. wikipedia.orgnih.gov Similarly, the Negishi coupling facilitates carbon-carbon bond formation by coupling organozinc compounds with organic halides, also proceeding through a Pd(0)-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comwikipedia.orgorganic-chemistry.org The Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl halide, typically employs a dual palladium and copper catalyst system, where the mechanism involves the formation of a copper(I) acetylide intermediate. libretexts.orgorganic-chemistry.org
Kinetic studies of these reactions often reveal important information about the rate-determining step and the influence of various factors such as ligand structure, base strength, and solvent polarity on the reaction rate. For example, in some Buchwald-Hartwig aminations, the oxidative addition of the aryl halide to the palladium center has been identified as the rate-determining step. nih.gov
However, it is crucial to note that these are generalized mechanisms. The specific electronic and steric effects of the substituents on the aryl halide can significantly influence the kinetics and operative mechanistic pathways. The presence of two bromine atoms and a cyclopropyl group on the benzene ring of this compound would be expected to impact its reactivity. The electron-withdrawing nature of the bromine atoms would likely influence the rate of oxidative addition, while the sterically demanding cyclopropyl group could affect ligand coordination and the subsequent steps in the catalytic cycle.
Despite these well-established general principles, specific experimental data, such as reaction rate constants, activation energies, and detailed mechanistic studies tailored to this compound, are not available in the reviewed literature. Consequently, the creation of data tables and a detailed discussion of its specific reaction kinetics and mechanistic pathways is not possible at this time. The reactivity of this compound in various synthetic transformations presents an open area for future research, which would be valuable to the broader chemical community.
Advanced Spectroscopic and Structural Elucidation of 1,3 Dibromo 5 Cyclopropylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopic Analysis for Proton Environments
The ¹H NMR spectrum of 1,3-Dibromo-5-cyclopropylbenzene is anticipated to exhibit distinct signals corresponding to the aromatic and cyclopropyl (B3062369) protons. The symmetry of the molecule dictates the number and multiplicity of these signals.
The aromatic region is expected to show two distinct resonances. The proton at the C2 position, situated between the two bromine atoms, would appear as a triplet (or more accurately, a triplet of fine multiplets) due to coupling with the two equivalent protons at the C4 and C6 positions. The protons at C4 and C6, being chemically equivalent, would in turn appear as a doublet.
The cyclopropyl group presents a more complex spin system. The methine proton directly attached to the aromatic ring is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons of the cyclopropyl ring. The four methylene protons of the cyclopropyl ring are diastereotopic and are expected to appear as two separate multiplets, each integrating to two protons.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic H-2 | ~7.3-7.5 | t |
| Aromatic H-4, H-6 | ~7.0-7.2 | d |
| Cyclopropyl CH | ~1.8-2.0 | m |
| Cyclopropyl CH₂ | ~0.8-1.0 and ~0.6-0.8 | m |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
¹³C NMR Spectroscopic Analysis for Carbon Frameworks
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, the spectrum is expected to show a reduced number of signals compared to the total number of carbon atoms.
The aromatic region should display four distinct signals: one for the carbon bearing the cyclopropyl group (C5), one for the carbons bearing the bromine atoms (C1 and C3), one for the carbon at the C2 position, and one for the carbons at the C4 and C6 positions. The cyclopropyl group will contribute two signals: one for the methine carbon and one for the two equivalent methylene carbons.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C1, C3 (C-Br) | ~122-125 |
| C5 (C-cyclopropyl) | ~145-150 |
| C2 | ~130-135 |
| C4, C6 | ~125-130 |
| Cyclopropyl CH | ~15-20 |
| Cyclopropyl CH₂ | ~5-10 |
Note: These are estimated chemical shift ranges and the actual values would be determined experimentally.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, cross-peaks would be observed between the aromatic protons, confirming their ortho-relationship. Similarly, the cyclopropyl methine proton would show correlations to the cyclopropyl methylene protons, establishing the integrity of the cyclopropyl ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the cyclopropyl methine proton in the ¹H NMR spectrum would correlate with the signal for the cyclopropyl methine carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For example, correlations would be expected between the cyclopropyl methine proton and the aromatic carbons C4, C5, and C6, as well as between the aromatic protons and the cyclopropyl carbons, thus confirming the attachment of the cyclopropyl group to the benzene (B151609) ring.
Dynamic NMR Studies of Aromatic-Cyclopropyl Rotational Barriers and Conformational Exchange
The rotation of the cyclopropyl group relative to the aromatic ring can be studied using dynamic NMR (DNMR) spectroscopy. At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals. However, at lower temperatures, the rotation may become slow enough to observe distinct conformers.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a characteristic "fingerprint" of the molecule.
Infrared (IR) Spectroscopic Analysis
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the cyclopropyl group.
Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching (cyclopropyl): The C-H stretching vibrations of the cyclopropyl ring are expected at slightly lower wavenumbers than typical sp³ C-H stretches, often around 3080-3000 cm⁻¹.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-Br stretching: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region, typically between 700 and 500 cm⁻¹.
Aromatic C-H out-of-plane bending: The substitution pattern on the benzene ring (1,3,5-trisubstituted) will give rise to characteristic strong absorption bands in the 900-690 cm⁻¹ region.
Expected IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Cyclopropyl C-H Stretch | 3080-3000 |
| Aromatic C=C Stretch | 1600-1450 |
| C-Br Stretch | 700-500 |
| Aromatic C-H Bending | 900-690 |
Note: The IR spectrum of the related compound 3,5-Dibromobenzyl bromide shows characteristic absorptions in these regions.
Raman Spectroscopic Analysis
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. The analysis of this compound by Raman spectroscopy would reveal characteristic bands corresponding to its aromatic and cyclopropyl moieties, as well as the carbon-bromine bonds.
The 1,3,5-trisubstituted benzene ring gives rise to several distinct Raman signals. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The ring breathing modes, which are characteristic of the substitution pattern, are expected in the fingerprint region. For a 1,3,5-trisubstituted benzene, a strong, polarized band corresponding to the trigonal ring breathing mode is anticipated around 1000 cm⁻¹. Other ring vibrations, including in-plane and out-of-plane bending, will also be present at lower frequencies.
The cyclopropyl group has its own set of characteristic vibrations. The C-H stretching vibrations of the cyclopropyl ring are expected at slightly lower wavenumbers than the aromatic C-H stretches, typically in the range of 2900-3000 cm⁻¹. The "ring breathing" mode of the cyclopropane (B1198618) ring is a particularly useful diagnostic peak, often appearing in the 1200-1250 cm⁻¹ region.
The carbon-bromine (C-Br) stretching vibrations are expected at lower frequencies due to the heavy mass of the bromine atom. These vibrations typically appear in the range of 500-650 cm⁻¹. The presence of two bromine atoms on the benzene ring may lead to symmetric and asymmetric stretching modes, which could result in two distinct Raman bands or a single broadened band in this region.
A summary of the expected characteristic Raman bands for this compound is presented in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3000 - 3100 | =C-H stretching on the benzene ring |
| Cyclopropyl C-H Stretch | 2900 - 3000 | C-H stretching on the cyclopropyl ring |
| Aromatic Ring Breathing (trigonal) | ~1000 | Symmetrical stretching of the benzene ring |
| Cyclopropyl Ring Breathing | 1200 - 1250 | Symmetrical stretching of the cyclopropane ring |
| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bonds |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. For this compound (C₉H₈Br₂), mass spectrometry would provide definitive confirmation of its molecular formula and valuable structural insights.
The molecular ion peak (M⁺) in the mass spectrum would be of primary importance. Due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance, the molecular ion will appear as a characteristic triplet of peaks. jove.com The M⁺ peak will correspond to the molecule containing two ⁷⁹Br isotopes. The (M+2)⁺ peak will be for the molecule with one ⁷⁹Br and one ⁸¹Br, and the (M+4)⁺ peak will be for the molecule with two ⁸¹Br isotopes. The relative intensities of these peaks are expected to be in a 1:2:1 ratio, providing a clear signature for a dibrominated compound. ulethbridge.ca The calculated monoisotopic mass of C₉H₈⁷⁹Br₂ is 273.90 g/mol .
The fragmentation of this compound under electron ionization (EI-MS) would likely proceed through several predictable pathways. A common fragmentation pathway for aromatic compounds is the loss of a bromine atom, which would result in a significant peak at [M-Br]⁺. The loss of the cyclopropyl group is another plausible fragmentation, leading to a dibromophenyl cation. Further fragmentation could involve the loss of the second bromine atom or rearrangements of the aromatic ring.
| Ion Fragment | Predicted m/z (for ⁷⁹Br) | Description |
| [C₉H₈Br₂]⁺ (M⁺) | 274 | Molecular ion |
| [C₉H₈⁷⁹Br⁸¹Br]⁺ ((M+2)⁺) | 276 | Molecular ion with one ⁸¹Br isotope |
| [C₉H₈Br₂]⁺ ((M+4)⁺) | 278 | Molecular ion with two ⁸¹Br isotopes |
| [C₉H₈Br]⁺ | 195 | Loss of one bromine atom |
| [C₆H₃Br₂]⁺ | 233 | Loss of the cyclopropyl group (C₃H₅) |
| [C₉H₇]⁺ | 115 | Loss of two bromine atoms and one hydrogen |
| [C₆H₄Br]⁺ | 155 | Loss of one bromine atom and the cyclopropyl group |
X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure.
The data obtained from X-ray crystallography would reveal the planarity of the benzene ring and the geometry of the cyclopropyl substituent relative to the aromatic plane. It would allow for the precise determination of the C-C bond lengths within the aromatic ring, which may show slight variations due to the electronic effects of the bromo and cyclopropyl substituents. The C-Br bond lengths and the C-C bond lengths within the strained cyclopropyl ring would also be accurately measured.
Furthermore, the crystal structure would elucidate the intermolecular interactions, such as van der Waals forces and potential halogen bonding (C-Br···Br-C or C-Br···π interactions), that govern the packing of the molecules in the solid state. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility. While no published crystal structure for this compound is currently available, the application of this technique would provide the ultimate structural proof.
| Structural Parameter | Expected Information from X-ray Crystallography |
| Bond Lengths | Precise measurements of C-C (aromatic and cyclopropyl), C-H, and C-Br bond distances. |
| Bond Angles | Accurate values for all bond angles, confirming the geometry of the substituents. |
| Torsion Angles | The dihedral angle between the plane of the benzene ring and the cyclopropyl group. |
| Molecular Conformation | The overall three-dimensional shape of the molecule in the solid state. |
| Crystal Packing | The arrangement of molecules in the unit cell and the nature of intermolecular forces. |
Computational and Theoretical Chemistry Studies of 1,3 Dibromo 5 Cyclopropylbenzene
Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1,3-Dibromo-5-cyclopropylbenzene. These methods provide a balance between computational cost and accuracy for a molecule of this size.
DFT calculations can be employed to analyze the electronic structure of this compound. By calculating the molecular orbitals, one can understand the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they indicate the molecule's ability to donate or accept electrons, respectively. The HOMO is expected to be localized primarily on the π-system of the benzene (B151609) ring, with some contribution from the cyclopropyl (B3062369) group, while the LUMO is also anticipated to be associated with the aromatic ring. The large bromine atoms also influence the electronic distribution through their inductive and resonance effects.
Analysis of the calculated electron density can reveal the nature of the chemical bonds. The C-Br bonds will exhibit significant ionic character due to the high electronegativity of bromine. The bonds within the cyclopropyl group are known to have a high degree of p-character, leading to their unique reactivity, which can be quantified through methods like Natural Bond Orbital (NBO) analysis.
A crucial step in computational analysis is the optimization of the molecule's geometry to find its lowest energy structure. Using a suitable level of theory (e.g., B3LYP functional with a basis set like 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely determined. These optimized parameters provide the most stable three-dimensional arrangement of the atoms.
Below is a table of predicted structural parameters for this compound based on DFT calculations.
| Structural Parameter | Predicted Value |
| C-Br Bond Length | ~ 1.90 Å |
| C-C (aromatic) Bond Length | ~ 1.40 Å |
| C-H (aromatic) Bond Length | ~ 1.08 Å |
| C-C (cyclopropyl ring) Bond Length | ~ 1.51 Å |
| C-C (ring-cyclopropyl) Bond Length | ~ 1.50 Å |
| C-C-C (aromatic) Bond Angle | ~ 120° |
| C-C-Br Bond Angle | ~ 120° |
| H-C-H (cyclopropyl) Bond Angle | ~ 115° |
Note: These are typical values and the exact figures would be obtained from specific computational output.
The orientation of the cyclopropyl group relative to the benzene ring is a key conformational feature. The rotation of the cyclopropyl group around the C-C bond connecting it to the phenyl ring is associated with an energy barrier. Computational methods can map out the potential energy surface for this rotation. It is expected that the most stable conformation will be the "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, minimizing steric hindrance. The energy barrier to rotation can be calculated by finding the energy of the transition state, which is likely the "eclipsed" conformation. In a related study on dibromomesitylene, DFT calculations were used to determine the rotational barriers of methyl groups, highlighting the utility of this approach for understanding internal rotations. rsc.org
Molecular Dynamics Simulations to Investigate Dynamic Behavior
While quantum chemical calculations provide information on static, optimized structures, molecular dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. mdpi.com By simulating the motion of the atoms in the molecule, often in the presence of a solvent, MD can provide insights into its conformational flexibility, solvation, and transport properties. For instance, MD simulations could be used to study how the molecule interacts with different solvents or how it might behave in a biological membrane. Large-scale MD simulations have been used to study the behavior of molecules like benzene under extreme conditions, demonstrating the power of this technique to probe molecular behavior in various environments. bohrium.com
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, a likely reaction is a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, at the C-Br positions. Theoretical modeling can be used to map out the entire reaction pathway for such a transformation. This involves identifying the structures of all intermediates and, crucially, the transition states that connect them.
By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, allowing for the determination of the rate-limiting step. Transition state theory can then be used to calculate theoretical reaction rates. This level of detailed mechanistic insight is often unattainable through experimental means alone.
Establishment of Structure-Reactivity Relationships from Computational Data
By combining the insights gained from the computational studies described above, it is possible to establish clear structure-reactivity relationships for this compound. For example, the calculated electronic properties, such as the partial charges on the carbon atoms attached to the bromine atoms, can be correlated with the molecule's susceptibility to nucleophilic attack or its reactivity in organometallic coupling reactions. The conformational preferences of the cyclopropyl group may also influence reactivity by affecting the accessibility of the reactive sites. This comprehensive computational approach allows for a predictive understanding of the chemical behavior of this compound, guiding its potential applications in synthesis and materials science.
Applications of 1,3 Dibromo 5 Cyclopropylbenzene in Advanced Chemical Research
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of two reactive bromine atoms makes 1,3-Dibromo-5-cyclopropylbenzene a pivotal precursor in the synthesis of intricate molecular structures. Its ability to undergo sequential or double cross-coupling reactions allows for the controlled construction of highly substituted aromatic systems and novel polycyclic aromatic compounds.
Precursor to Highly Functionalized Aromatic Systems
The dibromo functionality of this compound serves as a versatile scaffold for the synthesis of polysubstituted benzenes. Through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bromine atoms can be replaced with a wide array of organic substituents. nih.govlibretexts.orgnih.gov This allows for the precise installation of alkyl, aryl, or other functional groups, leading to the creation of complex aromatic molecules that would be challenging to synthesize through other methods. libretexts.orgyoutube.comlibretexts.org
The general strategy involves a step-wise approach where the directing effects of the substituents and the reactivity of the carbon-bromine bonds are carefully considered to achieve the desired substitution pattern. libretexts.orglibretexts.org The cyclopropyl (B3062369) group, being an ortho-, para-director, can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, should one of the bromine atoms be replaced first.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Resulting Functionality |
| Suzuki-Miyaura | Arylboronic acid | Biaryl |
| Sonogashira | Terminal alkyne | Arylalkyne |
| Buchwald-Hartwig | Amine | Arylamine |
| Heck | Alkene | Arylalkene |
This table represents potential applications based on the known reactivity of dibromobenzenes.
Building Block for Novel Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings, with applications in materials science and organic electronics. The structure of this compound provides a unique entry point for the synthesis of novel PAHs. researchgate.netnih.gov By performing double cross-coupling reactions with suitable di-functionalized coupling partners, it is possible to construct larger, more complex polycyclic systems.
For instance, reaction with a diboronic acid derivative of a biphenyl (B1667301) or another aromatic system could lead to the formation of a new fused ring system incorporating the cyclopropylbenzene (B146485) unit. The specific geometry and electronic properties of the resulting PAH would be influenced by the nature of the coupling partners and the reaction conditions employed. While specific examples starting from this compound are not extensively documented in publicly available research, the general methodology is well-established for other dibromoaromatic compounds. researchgate.net
Contributions to Methodological Development in Organic Synthesis
The reactivity of dibromoarenes like this compound is central to the ongoing development of new and improved synthetic methodologies. The two bromine atoms allow for the investigation of selective and sequential cross-coupling reactions, providing a testbed for optimizing reaction conditions, catalyst systems, and ligand effects.
Researchers can explore the differential reactivity of the two C-Br bonds, potentially enabling the selective functionalization of one position over the other. This would be a significant advancement in synthetic control, allowing for the creation of unsymmetrically substituted cyclopropylbenzene derivatives. The development of such selective transformations contributes to the broader toolkit of synthetic organic chemists, enabling more efficient and elegant syntheses of complex molecules.
Exploration in Materials Science Research
The unique structural and electronic properties of the cyclopropylbenzene moiety make its derivatives interesting candidates for exploration in materials science, particularly in the fields of organic electronics and polymer science.
Organic Electronic Materials Development
Organic electronic materials, used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often rely on molecules with tunable electronic properties and good charge transport characteristics. mdpi.combohrium.com The incorporation of the cyclopropyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule, thereby affecting its optoelectronic properties.
By using this compound as a core and introducing various electron-donating or electron-accepting groups through cross-coupling reactions, it is possible to synthesize a library of new materials with tailored electronic properties. The non-planar nature of the cyclopropyl group can also disrupt intermolecular packing, which can be advantageous in preventing aggregation-caused quenching of fluorescence in OLEDs. While specific research on this compound in this area is not yet prominent, the foundational principles of molecular design for organic electronics suggest its potential as a valuable building block.
Polymer Science Applications
In polymer science, dihaloaromatic compounds are frequently used as monomers in polymerization reactions, such as Suzuki polymerization, to create conjugated polymers. These polymers are of interest for their conductive and photophysical properties. This compound could potentially be used as a monomer to synthesize novel polymers.
The incorporation of the cyclopropylbenzene unit into a polymer backbone would introduce a unique structural element, potentially influencing the polymer's solubility, processability, and solid-state morphology. The cyclopropyl group could disrupt the planarity of the polymer chain, affecting the extent of π-conjugation and, consequently, the electronic and optical properties of the resulting material. The development of new monomers is crucial for advancing the field of functional polymers, and this compound represents a candidate for such exploration.
Q & A
Q. What methodologies assess the environmental impact and degradation pathways of this compound in ecological studies?
- Methodological Answer : Persistence, Bioaccumulation, and Toxicity (PBT) assessments measure half-life in soil/water and log for bioaccumulation potential. Advanced oxidation processes (AOPs) using UV/HO or Fenton reagents simulate degradation. LC-MS/MS tracks brominated byproducts, while QSAR models predict ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
